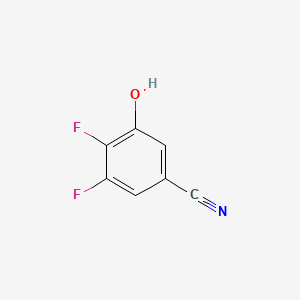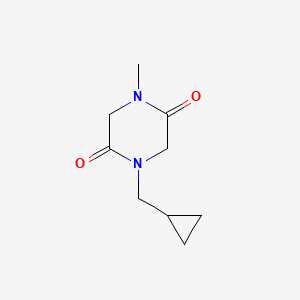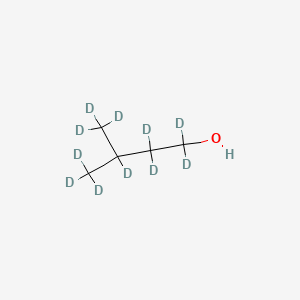![molecular formula C6H11NO4 B576017 L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) CAS No. 183241-72-7](/img/no-structure.png)
L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) is a compound related to L-Alanine . L-Alanine is an α-amino acid used in the biosynthesis of proteins. It contains an amine group and a carboxylic acid group, both attached to the central carbon atom which also carries a methyl group side chain .
Synthesis Analysis
L-Alanine can be produced from pyruvate by transamination . A study has shown the therapeutic potential of L-Alanine produced by a lactic acid bacterial strain Pediococcus acidilactici BD16 expressing L-Alanine dehydrogenase enzyme .Molecular Structure Analysis
L-Alanine consists of a central carbon atom bonded to four different chemical groups: a carboxyl group (COOH), an amino group (NH₂), a hydrogen atom (H), and a methyl group (CH₃) .Chemical Reactions Analysis
L-Alanine can be used as an amine donor in enzymatic metaraminol production . The transamination reaction is thermodynamically limited when utilizing L-Alanine, but in situ liquid–liquid extraction of metaraminol can solve this drawback .Physical And Chemical Properties Analysis
L-Alanine is a white powder with a molar mass of 89.094 g·mol −1. It has a density of 1.424 g/cm 3 and melts at 258 °C (496 °F; 531 K). It is soluble in water (167.2 g/L at 25 °C). Its log P is -0.68 .Mechanism of Action
Safety and Hazards
properties
CAS RN |
183241-72-7 |
|---|---|
Product Name |
L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) |
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.157 |
IUPAC Name |
(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(6(10)11)7-5(9)4(2)8/h3-4,8H,1-2H3,(H,7,9)(H,10,11)/t3-,4-/m0/s1 |
InChI Key |
WOCQGWHMXPRWHW-IMJSIDKUSA-N |
SMILES |
CC(C(=O)O)NC(=O)C(C)O |
synonyms |
L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Oxatricyclo[4.2.0.0~2,4~]oct-7-ene](/img/structure/B575943.png)

![[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate](/img/structure/B575948.png)


![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate](/img/structure/B575956.png)